

physical properties of 18:1 Dimethyl PE

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 18:1 Dimethyl PE

Cat. No.: B3044092

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **18:1 Dimethyl PE** (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **18:1 Dimethyl PE**, a significant phospholipid intermediate in cellular metabolism. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for their work in areas such as membrane biology, lipidomics, and drug delivery systems.

Core Physical and Chemical Properties

18:1 Dimethyl PE, scientifically known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl, is a phospholipid that plays a crucial role as an intermediate in the biosynthesis of phosphatidylcholine (PC) from phosphatidylethanolamine (PE).^{[1][2][3][4]} Its physical characteristics are fundamental to its function and application in research.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of **18:1 Dimethyl PE**.

Property	Value	Source(s)
Molecular Weight	772.09 g/mol	[5][6][7]
	772.087 g/mol	[8]
Molecular Formula	C43H82NO8P	[5][6][7]
CAS Number	96687-22-8	[5][6][7]
Purity	>99% (assessed by TLC)	[6][7][8]
Form	Powder, Liquid (in chloroform), or waxy solid	[6][9][10]
Storage Temperature	-20°C	[6][7][9]
Solubility	Soluble in chloroform. The related compound DOPE is soluble in ethanol and DMSO.	[10][11]
Transition Temp (Tm)	Not specified. The parent compound, DOPE, has a transition temperature of -16°C.	[11]
Density	Not specified. The parent compound, DOPE, has a predicted density of 1.008 g/cm ³ .	[12][13]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and quantification of **18:1 Dimethyl PE**. The following are summaries of key experimental protocols cited in the literature.

Purity Assessment by Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a standard method to assess the purity of **18:1 Dimethyl PE**, with commercial preparations often reporting a purity of greater than 99%.[\[6\]\[7\]](#)

- Stationary Phase: Silica gel G plates.
- Mobile Phase: A solvent system capable of separating phospholipids, such as chloroform:methanol:water in various ratios (e.g., 65:25:4 v/v/v), is typically used. The exact ratio may be optimized depending on the specific lipids being separated.
- Sample Preparation: The lipid is dissolved in a suitable organic solvent like chloroform.
- Development: The TLC plate is placed in a developing chamber containing the mobile phase. The solvent moves up the plate by capillary action, separating the lipid components based on their polarity.
- Visualization: After development, the plate is dried, and the lipid spots are visualized. Common visualization techniques include staining with iodine vapor, primuline spray followed by UV light exposure, or charring with a sulfuric acid solution and heat.
- Analysis: The purity is assessed by the presence of a single spot at the expected retention factor (Rf) for **18:1 Dimethyl PE**.

Purification by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for the purification and separation of individual molecular species of phospholipids, including N,N-dimethyl-phosphatidylethanolamine.^[14]

- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient of organic solvents is typically employed. For example, a gradient of methanol/water or acetonitrile/water with additives like a small percentage of an ion-pairing agent can be effective.
- Detection: Detection can be achieved using an Evaporative Light Scattering Detector (ELSD), which is suitable for non-UV absorbing lipids, or by monitoring absorbance at low UV wavelengths (around 205 nm).^[14]
- Procedure: The crude lipid mixture is dissolved in the initial mobile phase and injected onto the column. The gradient is run to elute the different lipid species based on their

hydrophobicity. Fractions containing the purified **18:1 Dimethyl PE** are collected.

Quantitative Analysis by Mass Spectrometry

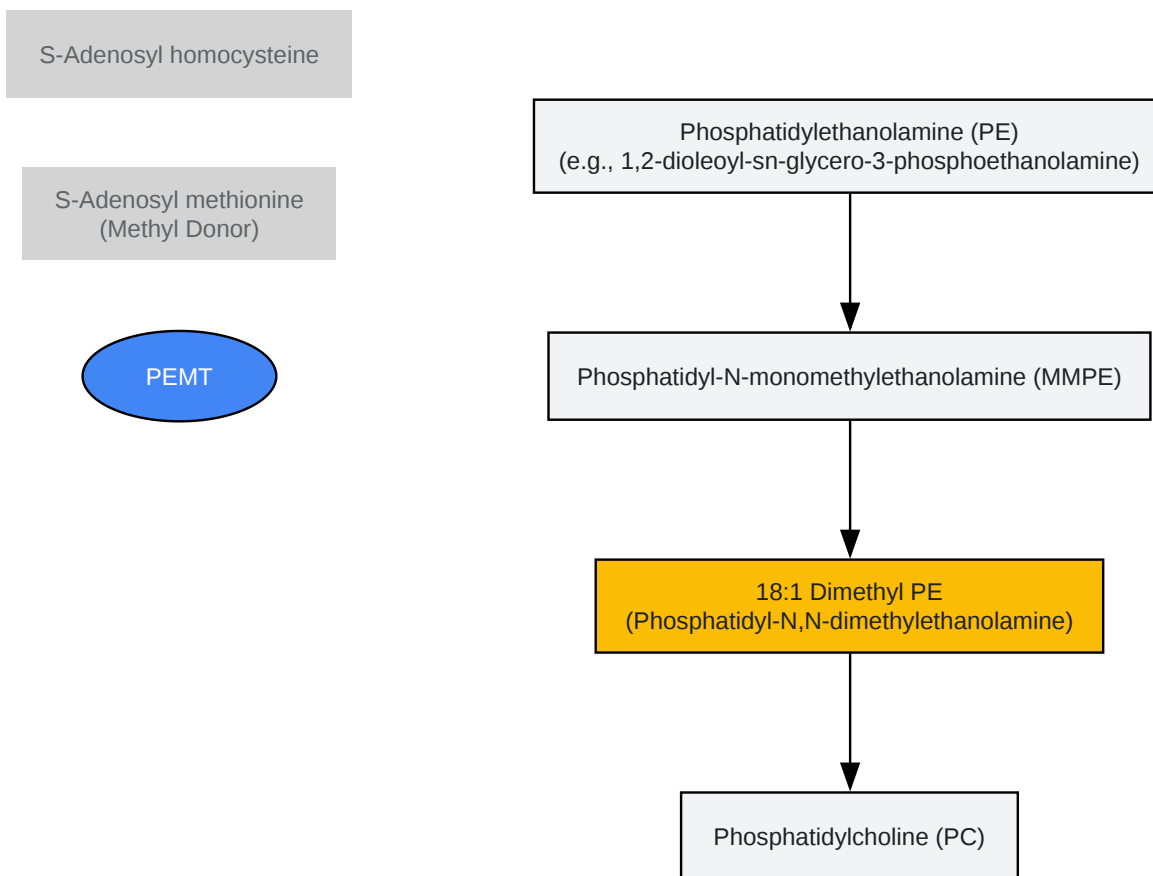
Electrospray ionization mass spectrometry (ESI-MS) coupled with collision-induced dissociation (CID) is a sensitive method for the quantitative analysis of methylated phosphatidylethanolamine species.[\[15\]](#)

- Ionization: ESI is used to generate protonated molecular ions of the lipid species.
- Fragmentation: In tandem MS (MS/MS), the parent ion of **18:1 Dimethyl PE** is selected and subjected to CID. This induces fragmentation, and for N,N-dimethyl-phosphatidylethanolamine, a characteristic predominant fragment ion peak is observed from the head group.[\[15\]](#)
- Quantification: The abundance of the characteristic fragment ion is used for quantification, often in comparison to an internal standard. This method allows for the sensitive and specific determination of individual methylated PE species in complex biological samples.[\[15\]](#)

Signaling Pathway and Experimental Workflow Visualization

Biosynthesis of Phosphatidylcholine from Phosphatidylethanolamine

18:1 Dimethyl PE is a key intermediate in the enzymatic pathway that converts phosphatidylethanolamine (PE) to phosphatidylcholine (PC). This process involves three sequential methylation steps catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT).[\[2\]](#)[\[3\]](#)[\[4\]](#) This pathway is particularly important in the liver for maintaining PC homeostasis.[\[2\]](#)[\[15\]](#)

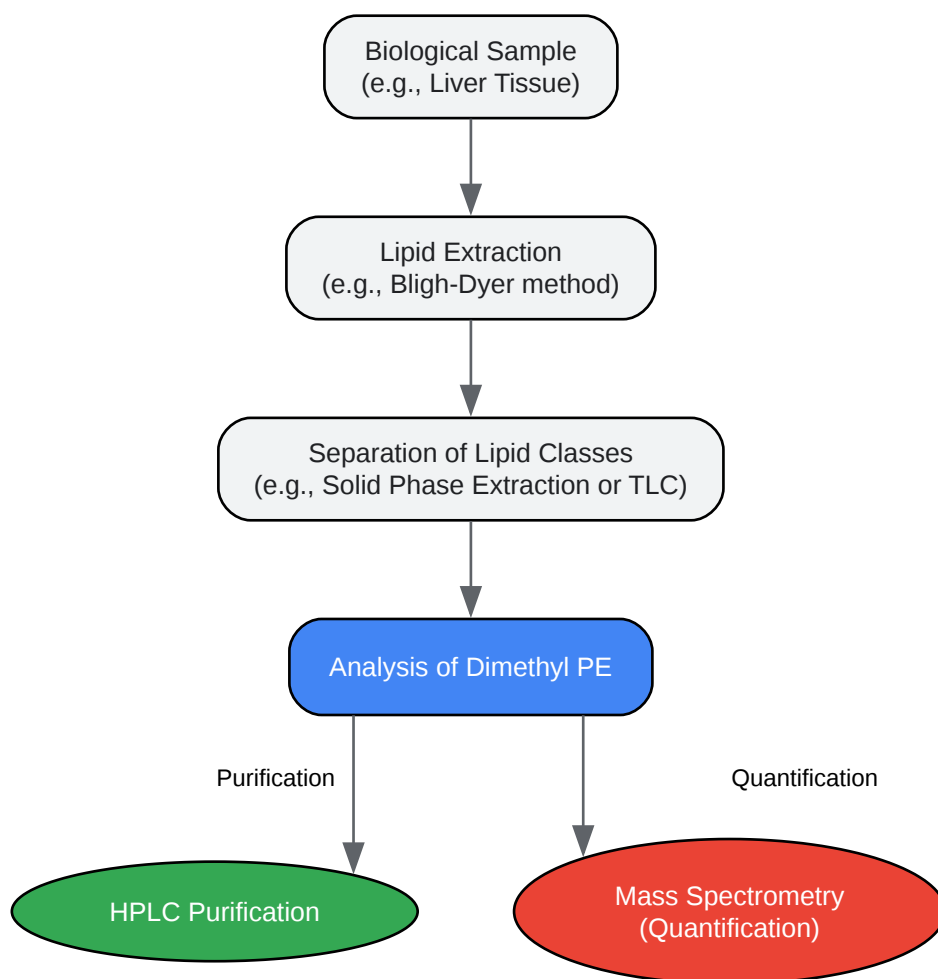


[Click to download full resolution via product page](#)

Caption: Biosynthesis of Phosphatidylcholine via sequential methylation of Phosphatidylethanolamine.

Experimental Workflow for Lipid Analysis

The following diagram illustrates a general workflow for the extraction, separation, and analysis of phospholipids like **18:1 Dimethyl PE** from a biological sample.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for the analysis of **18:1 Dimethyl PE** from biological samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rat brain phosphatidyl-N,N-dimethylethanolamine is rich in polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sequential Synthesis and Methylation of Phosphatidylethanolamine Promote Lipid Droplet Biosynthesis and Stability in Tissue Culture and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of phosphatidylethanolamine N-methyltransferase from rat liver [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 18:1 Dimethyl PE 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl, powder 96687-22-8 [sigmaaldrich.com]
- 7. cacheby.com [cacheby.com]
- 8. biocompare.com [biocompare.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine or DOPE Manufacturers [mubychem.com]
- 11. avantiresearch.com [avantiresearch.com]
- 12. echemi.com [echemi.com]
- 13. 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine Three Chongqing Chemdad Co. , Ltd [chemdad.com]
- 14. Analysis of dimeric species derived from the reaction of phosphatidylethanolamine with dimethylsuberimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improved method for quantitative analysis of methylated phosphatidylethanolamine species and its application for analysis of diabetic mouse liver samples - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical properties of 18:1 Dimethyl PE]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3044092#physical-properties-of-18-1-dimethyl-pe]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com